4-Chloroquinazolin-8-ol chemical properties and structure
4-Chloroquinazolin-8-ol chemical properties and structure
An In-Depth Technical Guide to 4-Chloroquinazolin-8-ol: Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary
4-Chloroquinazolin-8-ol is a halogenated heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure is characterized by a quinazoline core, which is recognized as a "privileged scaffold" due to its prevalence in numerous biologically active molecules.[1][2] This guide provides a comprehensive technical overview of 4-Chloroquinazolin-8-ol, detailing its chemical structure, physicochemical properties, synthetic pathways, and core reactivity. The molecule possesses two key reactive sites: the highly electrophilic C4 position, activated by the chloro leaving group, and the nucleophilic C8-hydroxyl group. This dual functionality makes it a versatile intermediate for the synthesis of diverse compound libraries, most notably for the development of kinase inhibitors and other targeted therapeutics.
Molecular Structure and Physicochemical Properties
Chemical Identity and Structure
4-Chloroquinazolin-8-ol is a bicyclic aromatic heterocycle. The quinazoline framework consists of a benzene ring fused to a pyrimidine ring. The key functional groups that dictate its chemical behavior are the chlorine atom at position 4 and the hydroxyl group at position 8. The chlorine atom renders the C4 position highly susceptible to nucleophilic aromatic substitution, which is the cornerstone of its synthetic utility.[1][3][4] The phenolic hydroxyl group at C8 provides an additional site for chemical modification and can influence the molecule's solubility and electronic properties.
While quinazolinone systems can exhibit tautomerism, the 8-hydroxy-substituted quinazoline core strongly favors the aromatic phenol form depicted, due to the stability conferred by the fully aromatic system.
Table 1: Physicochemical Properties of 4-Chloroquinazolin-8-ol
| Property | Value | Source |
| IUPAC Name | 4-chloroquinazolin-8-ol | N/A |
| CAS Number | 154288-08-1 | [5] |
| Molecular Formula | C₈H₅ClN₂O | N/A |
| Molecular Weight | 180.59 g/mol | N/A |
| Appearance | (Predicted) Off-white to light yellow solid | N/A |
| Solubility | (Predicted) Soluble in polar organic solvents like DMSO, DMF | [6] |
Anticipated Spectroscopic Profile
While specific experimental spectra for 4-Chloroquinazolin-8-ol are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.[7][8]
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¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm). The proton on the pyrimidine ring (H5) would likely be the most deshielded due to the influence of the adjacent nitrogen atom. The protons on the benzene ring will appear as a distinct set of coupled signals. A broad singlet corresponding to the phenolic -OH proton would also be present, which would be exchangeable with D₂O.
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¹³C NMR: Aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the chlorine (C4) and the carbon attached to the hydroxyl group (C8) will be significantly influenced by these electronegative atoms. Quaternary carbons, such as those at the ring fusion, will also be identifiable.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the phenol (approx. 3200-3500 cm⁻¹), C=N stretching from the pyrimidine ring (approx. 1615 cm⁻¹), C-Cl stretching (approx. 700-800 cm⁻¹), and characteristic C-H and C=C stretching from the aromatic rings.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion (M⁺) peak and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
Synthesis and Purification
The synthesis of 4-Chloroquinazolin-8-ol is most logically achieved through a two-step sequence involving the formation of the quinazolinone core followed by chlorination. This approach offers high yields and utilizes readily available starting materials.
Retrosynthetic Analysis
A retrosynthetic approach reveals a practical pathway starting from 2-amino-3-hydroxybenzoic acid. The key transformations are the chlorination of a hydroxyl group (or its tautomer) and the cyclization to form the quinazoline ring system.
Caption: Retrosynthetic analysis of 4-Chloroquinazolin-8-ol.
Experimental Protocol: Synthesis
Step 1: Synthesis of 8-Hydroxyquinazolin-4(3H)-one (Precursor)
This step employs a variation of the Niementowski quinazoline synthesis, a robust method for forming the quinazolinone core.[2][9] The choice of 2-amino-3-hydroxybenzoic acid is critical as it directly installs the required hydroxyl group at the future 8-position of the quinazoline ring.
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-amino-3-hydroxybenzoic acid (1.0 eq) with an excess of formamide (10-15 eq). Formamide serves as both the solvent and the source of the C2 carbon for the pyrimidine ring.
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Heating: Heat the reaction mixture to 150-160 °C for 3-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water while stirring vigorously.
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Isolation: The solid precipitate, 8-Hydroxyquinazolin-4(3H)-one, is collected by vacuum filtration.
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Purification: Wash the crude product thoroughly with cold water to remove residual formamide, then with a small amount of cold ethanol. The product can be further purified by recrystallization from an ethanol/water mixture.
Step 2: Chlorination to 4-Chloroquinazolin-8-ol
The conversion of the quinazolin-4-one precursor to the 4-chloro derivative is a standard transformation.[2][10] Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this purpose, acting as both reagent and solvent.
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Reaction Setup: In a fume hood, carefully add 8-Hydroxyquinazolin-4(3H)-one (1.0 eq) in portions to a flask containing an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A small catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
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Heating: Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be monitored by TLC.
-
Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. The remaining residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: The acidic aqueous mixture is slowly neutralized with a saturated solution of sodium bicarbonate or potassium carbonate until it is basic (pH > 8). The resulting solid precipitate is collected by vacuum filtration.
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Purification: The crude 4-Chloroquinazolin-8-ol is washed with water, dried, and can be purified by recrystallization from a suitable solvent like ethyl acetate or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The primary value of 4-Chloroquinazolin-8-ol in synthetic chemistry stems from its susceptibility to nucleophilic aromatic substitution (SNAr) at the C4 position.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms makes the C4 position highly electrophilic and activates the chlorine atom as an excellent leaving group. This allows for facile reaction with a wide array of nucleophiles.[3][4][11]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
The most common and impactful application of this reaction is the synthesis of 4-anilinoquinazolines, a class of compounds known for their potent biological activities.[1]
Sample Protocol: Microwave-Assisted N-Arylation
Microwave irradiation is a modern technique that dramatically accelerates this transformation, often leading to higher yields and cleaner reactions compared to conventional heating.[1]
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Reaction Setup: In a microwave-safe reaction vessel, combine 4-Chloroquinazolin-8-ol (1.0 eq), a substituted aniline (1.1-1.5 eq), and a solvent system such as a 1:1 mixture of THF and water or isopropanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for 10-40 minutes.
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Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
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Purification: The final 4-anilinoquinazolin-8-ol derivative is purified by column chromatography or recrystallization.
Applications in Drug Discovery
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.
Intermediate for Kinase Inhibitors
Many FDA-approved drugs for cancer treatment, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline core.[1] This moiety acts as an ATP-competitive inhibitor, binding to the ATP pocket of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The 4-anilino group mimics the adenine region of ATP, while the quinazoline core provides a stable anchor. 4-Chloroquinazolin-8-ol is an ideal starting material for creating libraries of such inhibitors, where the substituent at the 8-position (the hydroxyl group) can be used to fine-tune properties like solubility and target engagement.[9]
Caption: Synthetic pathway to kinase inhibitors.
Safety and Handling
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Hazards: The compound is expected to be harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[13][14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12]
-
Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from moisture, as the 4-chloro position can be sensitive to hydrolysis.
References
-
Reaction of 4-chloroquinazolines (C) with different amines leading to... - ResearchGate. Available at: [Link]
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General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. - ResearchGate. Available at: [Link]
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The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. Available at: [Link]
-
Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. Available at: [Link]
-
4-Chloroquinolin-8-ol | C9H6ClNO | CID 384164 - PubChem. Available at: [Link]
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate... - ResearchGate. Available at: [Link]
-
4-Chloro-8-Methoxyquinazoline: A Key Pharmaceutical Intermediate for Drug Discovery and Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - NIH. Available at: [Link]
-
Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties - MDPI. Available at: [Link]
-
4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem. Available at: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. Available at: [Link]
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. Available at: [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloroquinazolin-8-ol | 154288-08-1 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
